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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Aminoquinazolin-4-ol, a quinazolinone derivative of interest in medicinal chemistry. Due to the
limited availability of complete, experimentally verified public data for this specific compound,
this guide presents a combination of predicted spectroscopic data and experimental data for a
closely related isomer, 6-aminoquinazolin-4(3H)-one, for comparative analysis. Detailed
experimental protocols for obtaining and analyzing spectroscopic data are also included to
facilitate further research.

Physicochemical Properties

Property Value
Chemical Formula CsH7Ns3O
Molecular Weight 161.16 g/mol
CAS Number 90004-09-4

Predicted Spectroscopic Data for 7-
Aminoquinazolin-4-ol

To assist researchers in the identification and characterization of 7-Aminoquinazolin-4-ol,
predicted Nuclear Magnetic Resonance (NMR) data has been generated using advanced
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chemical shift prediction algorithms.

Predicted ‘H NMR Data (in DMSO-ds, 400 MHz)

Chemical Shift (8) ppm Multiplicity Assighment
~11.9 brs N-H
~7.9 s H-2
~7.8 d H-5
~6.8 dd H-6
~6.7 d H-8
~5.5 br s NH:2

13 -

Chemical Shift (6) ppm Assignment
~164 C-4

~152 C-7

~148 C-8a

~145 C-2

~128 C-5

~115 C-4a

~112 C-6

~100 C-8

Experimental Spectroscopic Data for 6-
Aminoquinazolin-4(3H)-one (Isomer)

The following experimental data is for 6-aminoquinazolin-4(3H)-one and is provided as a

reference for a structurally similar compound.[1]
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'H and **C NMR Data for 6-Aminoquinazolin-4(3H)-one

Note: Detailed, tabulated NMR data for 6-aminoquinazolin-4(3H)-one was not available in the
search results. The synthesis and characterization were mentioned, but specific peak
assignments were not provided.[1]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for the quinazolinone core and amino substituents are
expected in the following regions:

Wavenumber (cm~?) Assignment

3400-3200 N-H stretching (amine and amide)
3100-3000 Aromatic C-H stretching

1680-1640 C=0 stretching (amide)

1620-1580 C=N stretching and aromatic C=C stretching
1600-1450 N-H bending

Mass Spectrometry (MS)

The mass spectrum of 7-Aminoquinazolin-4-ol is expected to show a molecular ion peak
(IM]*) at m/z 161, corresponding to its molecular weight.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazolinone
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

 Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
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» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A
greater number of scans will be necessary compared to the H NMR.

o Data Processing: Process the raw data using appropriate software. Calibrate the chemical
shifts to the residual solvent peak (DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the
sample with approximately 100 mg of dry KBr.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample chamber. Place the
KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400
cm™i.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like
methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI).

o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum over a suitable m/z range.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the techniques in structural elucidation.
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Sample Preparation
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Workflow for Spectroscopic Analysis
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Spectroscopic Technigues
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Logical Relationship of Spectroscopic Data

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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